N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[[3-(4-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide
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Description
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[[3-(4-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide is a useful research compound. Its molecular formula is C23H20N6O3S2 and its molecular weight is 492.57. The purity is usually 95%.
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Scientific Research Applications
Metabolism and Excretion Studies
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[[3-(4-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide and similar compounds have been extensively studied for their metabolic pathways and excretion patterns in both animal models and humans. For instance, studies have highlighted the identification and quantitative determination of metabolites of related compounds like etridiazole in the urine of rats and humans, which can serve as potential tools for biological monitoring. Metabolic products such as carboxylic acid and mercapturic acid metabolites were identified, emphasizing the compound's metabolism and potential applications in understanding its pharmacokinetics and dynamics in biological systems (Welie et al., 2005).
Bioequivalence and Pharmacokinetics Studies
The compound's analogs have been subjected to bioequivalence studies to understand their pharmacokinetic parameters better. Such studies are crucial for assessing the absorption, distribution, metabolism, and excretion (ADME) of these compounds, ensuring their safe and effective therapeutic use. One study, for instance, compared pharmacokinetic parameters of a nonsteroidal anti-inflammatory compound, closely related to the chemical structure , in healthy volunteers to assess the bioequivalence of different formulations (Annunziato & di Renzo, 1993).
properties
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[[3-(4-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N6O3S2/c1-3-18-27-28-22(34-18)25-17(30)12-33-23-26-19-15-6-4-5-7-16(15)24-20(19)21(31)29(23)13-8-10-14(32-2)11-9-13/h4-11,24H,3,12H2,1-2H3,(H,25,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFFJDKQUPKOEIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)OC)NC5=CC=CC=C53 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N6O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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